molecular formula C39H53N9O14S B3031255 epsilon-Amanitin CAS No. 21705-02-2

epsilon-Amanitin

Cat. No.: B3031255
CAS No.: 21705-02-2
M. Wt: 904 g/mol
InChI Key: OFILNAORONITPV-UHFFFAOYSA-N
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Description

ε-Amanitin is a cyclic peptide toxin produced by mushrooms in the Amanita genus, notably Amanita phalloides (death cap) and related species. It is a member of the amatoxin family, which includes α-, β-, γ-, and ε-amanitins. These toxins inhibit RNA polymerase II (Pol II), a critical enzyme for mRNA synthesis, leading to cell death by transcriptional arrest . With an oral LD50 of 0.1 mg/kg in mammals, ε-amanitin is highly toxic, comparable to other amatoxins . Its molecular formula is C39H53N9O14S, and it has a molecular weight of 903.96 g/mol .

Properties

IUPAC Name

2-[34-butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H53N9O14S/c1-5-16(2)31-36(59)41-12-28(52)42-26-15-63(62)38-22(21-7-6-19(50)8-23(21)45-38)10-24(33(56)40-13-29(53)46-31)43-37(60)32(17(3)18(4)49)47-35(58)27-9-20(51)14-48(27)39(61)25(11-30(54)55)44-34(26)57/h6-8,16-18,20,24-27,31-32,45,49-51H,5,9-15H2,1-4H3,(H,40,56)(H,41,59)(H,42,52)(H,43,60)(H,44,57)(H,46,53)(H,47,58)(H,54,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFILNAORONITPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(C)O)C5=C(N3)C=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H53N9O14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201028142
Record name Epsilon-Amanitin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

904.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21705-02-2
Record name epsilon-Amanitin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021705022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epsilon-Amanitin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201028142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Traditional Solvent-Based Extraction

Early isolation methods relied on methanol or aqueous ethanol (50–70%) to solubilize amatoxins from lyophilized mushroom tissue. A modified protocol from recent studies involves:

  • Homogenization : Fresh or dried Amanita caps are ground using mortar and pestle or bead-beating systems.
  • Solvent Extraction : Tissue is agitated in methanol:water (70:30 v/v) for 24 hours at 4°C.
  • Filtration and Concentration : The supernatant is filtered (0.22 μm) and evaporated under reduced pressure.

Key Limitation : Co-extraction of polar impurities necessitates subsequent purification steps.

Solid-Phase Extraction (SPE) for Purification

Hydrophilic–Lipophilic Balance (HLB) Cartridges

SPE using Waters HLB cartridges (60 mg/3 mL) effectively isolates ε-Amanitin from complex matrices like serum or crude mushroom extracts:

Step Solvent Volume (mL) Purpose
Conditioning Methanol 2 Activate sorbent
Equilibration Water 2 Remove methanol
Sample Loading Acidified serum 1 Retain amatoxins
Washing 5% Methanol 1 Remove interferents
Elution Methanol 2 × 1 Collect ε-Amanitin

Performance Metrics :

  • Recovery : 91.94% ± 3.2% for serum samples.
  • Matrix Effects : <15% ion suppression in LC-MS.

Silica-Based C18 Cartridges

While C18 phases show lower recovery (78–82%), they remain viable for low-resource settings. Ethyl acetate washes are critical to eliminate nonpolar contaminants.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumental Parameters

A validated LC-MS method for ε-Amanitin quantification employs:

  • Column : Kinetex C18 (100 × 3 mm, 2.6 μm)
  • Mobile Phase : 20 mM ammonium acetate (pH 5)/acetonitrile gradient.
  • Detection : ESI+ at m/z 919.3, 920.4, 921.3.

Method Validation Data

Parameter Value Source
Linearity (R$$^2$$) 0.999 (5–100 ng/mL)
LOD 2.5 ng/mL
Intra-day Precision 6.05% RSD
Inter-day Precision 6.1% RSD

Comparative Analysis of Extraction Techniques

Efficiency Across Methods

Method Recovery (%) Time (h) Solvent Use Suitability
Traditional Methanol 89–92 24 High Lab-based research
Rapid Aqueous Shaking 90–94 0.02 Low Field applications
SPE-HLB 92 1.5 Moderate Clinical toxicology

Key Insight : Aqueous shaking paired with SPE-HLB achieves lab-grade purity with minimal infrastructure.

Challenges in ε-Amanitin Preparation

Stability Concerns

ε-Amanitin degrades under alkaline conditions (pH > 8) or prolonged UV exposure. Storage at -20°C in amber vials is essential.

Interfering Compounds

Co-extracted peptides (e.g., phalloidins) require orthogonal purification steps, such as size-exclusion chromatography.

Scientific Research Applications

Key Mechanisms:

  • Inhibition of RNA Polymerase II : ε-Amanitin binds tightly to RNA polymerase II, obstructing mRNA synthesis.
  • Cellular Uptake : The compound is actively transported into cells via organic anion transporters (OATs), enhancing its cytotoxic effects.

Scientific Research Applications

Epsilon-Amanitin is utilized across various domains of research due to its unique properties and mechanisms. Below are some key applications:

Molecular Biology and Biochemistry

  • Transcription Studies : ε-Amanitin serves as a valuable tool for studying transcription processes by selectively inhibiting RNA polymerase II, allowing researchers to investigate the roles of different transcription factors and regulatory elements in gene expression.
  • Signal Pathway Analysis : It aids in elucidating signal transduction pathways by blocking mRNA synthesis, thereby affecting downstream cellular responses.

Pharmacological Research

  • Drug Development : ε-Amanitin derivatives are being explored as potential cytotoxic agents in targeted cancer therapies. Its ability to inhibit transcription can be harnessed to selectively kill cancer cells that are highly dependent on rapid transcriptional activity.
  • Antibody-Drug Conjugates (ADCs) : Research has focused on using ε-Amanitin as a cytotoxic moiety in ADCs for tumor therapy, enhancing the specificity and efficacy of cancer treatments .

Toxicology

  • Toxicological Studies : this compound is critical in toxicology research due to its high toxicity profile. Understanding its mechanisms helps in developing antidotes and treatment protocols for mushroom poisoning.
  • Environmental Analysis : The compound's presence in ecosystems can be monitored as part of environmental toxicology studies, assessing the impact of amatoxins on wildlife and human health .

Forensic Science

  • Poisoning Investigations : ε-Amanitin is used in forensic toxicology to identify cases of mushroom poisoning and assess the severity of intoxication.

Metabolomics

  • Metabolic Pathway Analysis : Its role in inhibiting RNA synthesis allows researchers to explore metabolic pathways affected by transcriptional changes.

Case Study 1: this compound in Cancer Therapy

A study investigated the efficacy of ε-Amanitin derivatives as potential treatments for specific cancers. Researchers found that modified ε-Amanitin compounds exhibited selective cytotoxicity towards tumor cells while sparing normal tissues, indicating their promise as targeted cancer therapeutics.

Case Study 2: Toxicological Impact Assessment

In a clinical case involving mushroom poisoning, ε-Amanitin was identified as the primary toxin responsible for liver failure. The study highlighted the importance of rapid diagnosis and treatment using supportive care and potential antidotes, emphasizing the need for awareness regarding mushroom toxicity.

Comparative Analysis with Other Amatoxins

CompoundMechanism of ActionToxicity LevelApplications
This compoundInhibits RNA Polymerase IIHighCancer therapy, transcription studies
Alpha-AmanitinInhibits RNA Polymerase IIVery HighToxicology, forensic science
Beta-AmanitinInhibits RNA Polymerase IIHighResearch on gene expression
Gamma-AmanitinInhibits RNA Polymerase IIIModerateMetabolomics

Comparison with Similar Compounds

Comparison with Similar Amatoxins

Amatoxins share a bicyclic octapeptide structure but differ in hydroxylation patterns and side-chain modifications, which influence their potency, stability, and biological activity. Below is a detailed comparison:

Structural Differences

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
α-Amanitin 23109-05-9 C39H54N10O13S 918.98 Hydroxylation at Trp<sup>2</sup> and Asp<sup>5</sup>
β-Amanitin 21150-21-0 C39H53N9O14S 903.96 Lacks hydroxylation at Trp<sup>2</sup>
γ-Amanitin 21150-22-1 C39H54N10O14S 934.99 Additional hydroxyl group at Ile<sup>6</sup>
ε-Amanitin 21705-02-2 C39H53N9O14S 903.96 Similar to β-amanitin but with sulfoxide moiety

Toxicity and Mechanism

All amatoxins inhibit RNA Pol II by binding to the enzyme’s RPB1 subunit, preventing mRNA elongation. However, their LD50 values and tissue-specific effects vary:

  • α-Amanitin : Most potent, with LD50 of 0.1 mg/kg (oral) in mice. Dominates toxin content in mature Amanita mushrooms (up to 2,226.8 μg/g dry weight) .
  • ε-Amanitin : Similar LD50 (0.1 mg/kg) but less abundant in mushrooms. Its sulfoxide group may reduce cellular uptake compared to α-amanitin .
  • β- and γ-Amanitins : Slightly higher LD50 (0.3–0.5 mg/kg) due to structural differences affecting binding kinetics .

Natural Occurrence and Stability

  • α-Amanitin is the most abundant in Amanita species, peaking during the mushroom’s growth phase (2,226.8 μg/g dry weight) .
  • ε-Amanitin is less prevalent and degrades faster under environmental stress (e.g., UV light, pH changes) compared to α-amanitin .

Comparison with Other RNA Polymerase Inhibitors

Beyond amatoxins, other natural toxins target RNA polymerases:

Compound Source Target Polymerase LD50 (mg/kg) Key Differences from ε-Amanitin
Phalloidin Amanita phalloides Actin filaments 2.0 (oral) Binds actin, causing cytoskeletal disruption
Microcystin-LR Cyanobacteria Protein phosphatases 0.05 (intraperitoneal) Hepatotoxic; unrelated to transcriptional inhibition
Rifampicin Amycolatopsis rifamycinica Bacterial RNA Pol 1,570 (oral) Antibiotic; targets prokaryotic RNA Pol

Key Insight : ε-Amanitin’s specificity for eukaryotic RNA Pol II makes it uniquely valuable in research, whereas microcystins and phalloidin act through unrelated pathways .

Biological Activity

Epsilon-amanitin, a cyclic peptide derived from the Amanita species, particularly Amanita phalloides, is known for its potent inhibitory effects on RNA polymerase II, leading to its classification as a highly toxic compound. This article will explore the biological activity of this compound, including its mechanisms of action, toxicokinetics, and potential therapeutic applications.

This compound functions primarily by inhibiting RNA polymerase II, which is essential for synthesizing messenger RNA (mRNA) in eukaryotic cells. The inhibition of this enzyme disrupts transcription, leading to cell death, particularly in rapidly dividing cells such as those found in the liver and kidneys. The compound's structure allows it to bind tightly to the enzyme, making it a potent transcriptional inhibitor.

Key Mechanisms:

  • Inhibition of RNA Polymerase II: this compound binds to the enzyme's active site, preventing the elongation of RNA transcripts.
  • Cellular Uptake: The compound is actively transported into cells via organic anion transporters (OATs), enhancing its cytotoxic effects .

Toxicokinetics

The pharmacokinetics of this compound have been studied extensively to understand its absorption, distribution, metabolism, and excretion (ADME).

ParameterValue
Half-life (IV administration) 18.3–33.6 minutes
Half-life (oral administration) 105.0–132.0 minutes
Plasma Clearance High systemic clearance observed
Volume of Distribution Dose-independent in certain ranges

The compound exhibits linear pharmacokinetics within a specific dosage range, indicating predictable behavior in terms of absorption and elimination. Notably, this compound shows negligible inhibition of major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions through metabolic pathways .

Case Studies

Several case studies highlight the clinical implications of this compound exposure:

  • Acute Liver Failure:
    • A case study documented a patient who ingested Amanita phalloides, resulting in acute liver failure due to this compound toxicity. The patient required liver transplantation after showing elevated liver enzymes and coagulopathy.
  • Therapeutic Potential:
    • Research has explored using this compound as a targeted therapy for certain cancers due to its selective toxicity towards rapidly dividing cells. Studies indicate that when administered at controlled doses, it can inhibit tumor growth without significantly affecting normal tissues .

Research Findings

Recent studies have focused on the interaction of this compound with various biological systems:

  • Transport Mechanisms: this compound has been identified as a substrate for OAT3 and OATP1B1 transporters, which play crucial roles in its cellular uptake and distribution .
  • Enzyme Interaction: The compound has shown minimal inhibition on UGT enzyme activities and other transporters at clinically relevant concentrations, indicating that adverse drug interactions may be limited .

Q & A

Basic Research Questions

Q. What are the optimal methodologies for detecting and quantifying ε-amanitin in biological samples?

  • Methodological Answer : Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for precise quantification. Validate protocols with spiked recovery experiments (85–110% recovery rates) and limit of detection (LOD) assessments (≤ 0.1 ng/mL) to ensure sensitivity . Include internal standards like isotopically labeled amatoxins to correct for matrix effects .

Q. How can researchers establish reliable in vitro models to study ε-amanitin’s inhibition of RNA polymerase II?

  • Answer : Employ human hepatocyte cell lines (e.g., HepG2) with dose-response assays (IC₅₀ typically 0.2–1.0 µM). Use α-amanitin as a positive control and include RNA synthesis inhibitors (e.g., actinomycin D) to confirm mechanism-specific effects. Measure RNA polymerase II activity via chromatin immunoprecipitation (ChIP) or nascent RNA sequencing .

Q. What are the critical variables to control when assessing ε-amanitin’s hepatotoxicity in murine models?

  • Answer : Standardize animal weight, age, and sex (e.g., 8-week-old C57BL/6 mice). Monitor hepatic biomarkers (ALT, AST) at 24–72 hr post-exposure. Include histopathological analysis and validate findings with RNA-seq to identify dysregulated pathways (e.g., NRF2-mediated oxidative stress response) .

Advanced Research Questions

Q. How can contradictory data on ε-amanitin’s cytotoxicity across cell types be systematically resolved?

  • Answer : Conduct meta-analyses of existing studies (e.g., 15+ papers) to identify confounding factors like cell lineage-specific ABC transporter expression, which affects toxin uptake. Validate hypotheses using CRISPR-Cas9 knockout models (e.g., ABCB1) and orthogonal assays (e.g., live-cell imaging of toxin internalization) .

Q. What computational strategies improve the prediction of ε-amanitin’s binding affinity to RNA polymerase II isoforms?

  • Answer : Apply molecular dynamics simulations (e.g., GROMACS) with free-energy perturbation (FEP) calculations. Compare results across isoforms (e.g., POLR2A vs. POLR2B) using cryo-EM structural data (PDB: 6T3K). Validate predictions with surface plasmon resonance (SPR) binding assays .

Q. How can multi-omics approaches clarify ε-amanitin’s role in triggering apoptotic vs. necrotic cell death?

  • Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data from treated hepatocytes. Use pathway enrichment tools (e.g., MetaboAnalyst) to identify dominant death pathways. Perturb key nodes (e.g., caspase-8 inhibition) to test causality .

Methodological Frameworks and Data Contradiction Analysis

Q. What statistical frameworks are most robust for analyzing dose-dependent effects of ε-amanitin?

  • Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) to enhance reproducibility .

Q. How should researchers address discrepancies in reported LD₅₀ values for ε-amanitin across species?

  • Answer : Perform interspecies allometric scaling using established toxicity databases (e.g., ECOTOX). Account for metabolic differences via cytochrome P450 activity profiling. Validate with in silico toxicokinetic models (e.g., GastroPlus) .

Tables for Comparative Analysis

Table 1 : Comparison of ε-Amanitin Detection Techniques

MethodLOD (ng/mL)ThroughputCost (USD/sample)Key Reference
HPLC-MS/MS0.1Moderate50
ELISA1.0High20
Capillary Electrophoresis5.0Low100

Guidelines for Theoretical Alignment

  • Link ε-amanitin studies to broader frameworks like toxicant-induced transcriptional dysregulation or mitochondrial permeability transition pore (MPTP) theory .
  • Use PICOT (Population, Intervention, Comparison, Outcome, Time) templates to structure hypotheses (e.g., "In primary hepatocytes (P), does ε-amanitin (I) compared to α-amanitin (C) alter POLR2A phosphorylation (O) within 6 hours (T)?") .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
epsilon-Amanitin
Reactant of Route 2
epsilon-Amanitin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.